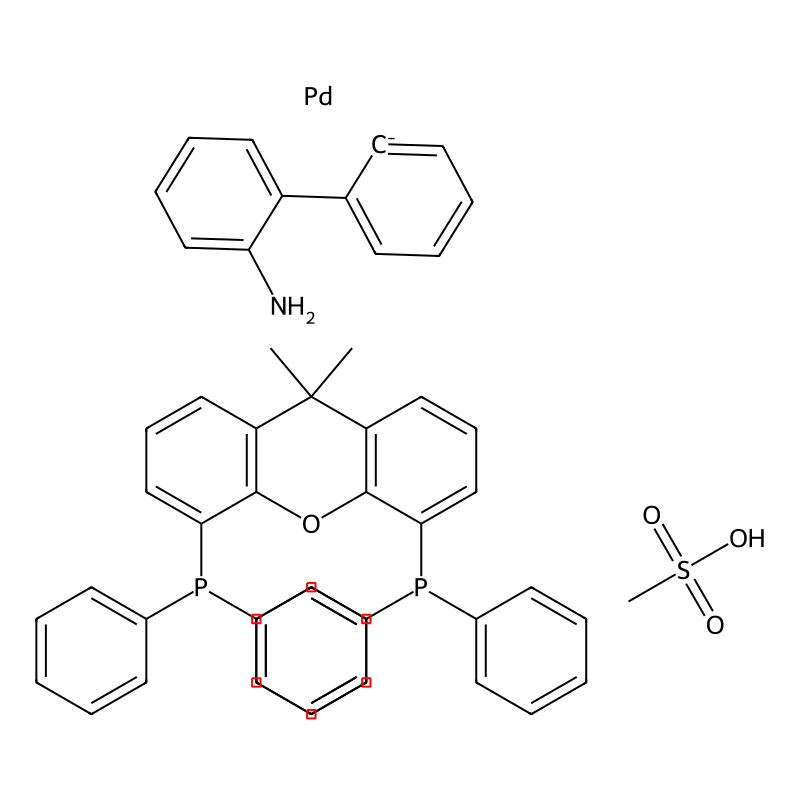

Xantphos PD G3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Xantphos Pd G3 (CAS: 1445085-97-1) is a third-generation Buchwald precatalyst featuring the large-bite-angle bidentate Xantphos ligand, an aminobiphenyl backbone, and a methanesulfonate (mesylate) leaving group. Designed for challenging C-N, C-O, C-S, and carbonylative cross-couplings, this complex provides air, moisture, and thermal stability while ensuring rapid, quantitative generation of the active monoligated Pd(0) species. For industrial and laboratory procurement, it serves as a highly soluble, single-component alternative to traditional multi-component palladium systems, specifically engineered to eliminate the inconsistencies associated with in situ ligand binding.

Substituting Xantphos Pd G3 with a generic mixture of Pd(OAc)2 or Pd(dba)2 and free Xantphos frequently leads to irreproducible kinetics and stalled reactions. Because Xantphos is a strongly coordinating bidentate ligand, in situ mixing heavily favors the formation of the catalytically inactive bis-ligated species, Pd(Xantphos)2. This dead-end complex acts as a thermodynamic sink, drastically lowering the concentration of the active monoligated catalyst and requiring costly increases in palladium loading to achieve acceptable conversions [1]. Furthermore, substituting with second-generation (G2) precatalysts introduces a chloride counterion, which restricts solubility in less polar or green solvents compared to the highly soluble mesylate group of the G3 architecture .

Prevention of Inactive Bis-Ligated Species in C-N Couplings

In comparative studies of C-N cross-couplings (e.g., amidation of aryl halides), traditional multi-component catalyst systems suffer from severe deactivation due to the formation of Pd(Xantphos)2. Quantitative analysis demonstrates that Xantphos Pd G3 achieves an 85% yield within 6 hours, whereas the in situ mixture of Pd(OAc)2 and Xantphos yields only 16%, and Pd(dba)2 with Xantphos yields a mere 5% under identical conditions[1].

| Evidence Dimension | Product yield at 6 hours |

| Target Compound Data | 85% yield (Xantphos Pd G3) |

| Comparator Or Baseline | 16% yield (Pd(OAc)2 + Xantphos) and 5% yield (Pd(dba)2 + Xantphos) |

| Quantified Difference | 5.3x to 17x increase in yield |

| Conditions | C-N coupling of aryl halides with amides, 4.0 mol% Pd, 100 °C |

Procuring the preformed G3 complex eliminates the thermodynamic sink of bis-ligation, ensuring reliable kinetics and allowing for significantly lower overall palladium loading.

High-Conversion C-S Coupling for Thioether Synthesis

For challenging C-S bond formations, such as the synthesis of complex thioethers where thiol coordination can poison the catalyst (e.g., forming inactive metallacrown palladium complexes), Xantphos Pd G3 demonstrates robust activation. In process development for active pharmaceutical ingredients, a 3 mol% loading of Xantphos Pd G3 with a brief activation period achieved 98% conversion, overcoming the severe stalling (often <30% yield) characteristic of generic Pd sources in the presence of strong chelating thiols [1].

| Evidence Dimension | Reaction conversion in challenging C-S coupling |

| Target Compound Data | 98% conversion |

| Comparator Or Baseline | <30% yield (generic published C-S methods without preformed Xantphos complexes) |

| Quantified Difference | >3.2x higher conversion |

| Conditions | 3 mol% Pd loading, >75 °C activation, presence of chelating thiols |

Buyers scaling up thioether APIs must use this specific precatalyst to prevent thiol-induced catalyst poisoning and avoid stalled reactions.

Enhanced Processability via Mesylate-Driven Solubility

The structural transition from Xantphos Pd G2 to Xantphos Pd G3 involves replacing the chloride leaving group with a methanesulfonate (mesylate) anion. This non-coordinating, electron-withdrawing mesylate group significantly enhances the complex's solubility across a wider range of common and green organic solvents. This prevents premature catalyst precipitation and allows for homogeneous reaction profiles even in less polar media, a critical advantage for continuous flow applications and automated high-throughput screening.

| Evidence Dimension | Leaving group solubility profile |

| Target Compound Data | Methanesulfonate (mesylate) counterion (highly soluble) |

| Comparator Or Baseline | Chloride counterion in Xantphos Pd G2 (restricted solubility) |

| Quantified Difference | Broader solvent compatibility and reduced precipitation risk |

| Conditions | Homogeneous catalysis in standard and green organic solvents |

Selecting the G3 over the G2 variant ensures seamless integration into diverse solvent systems without the need to re-optimize for catalyst solubility.

Pharmaceutical API Synthesis via C-N and C-S Coupling

Ideal for late-stage amidation or thioether formation where precise 1:1 Pd:Ligand stoichiometry is required to prevent catalyst poisoning by chelating functional groups, ensuring high conversion rates at low catalyst loadings [1].

Aminocarbonylation in Green Solvents

Highly effective for carbonylative couplings utilizing alternative solvents (like limonene or DMC) where the high solubility of the G3 mesylate complex maintains homogeneous catalysis without precipitation [2].

Automated High-Throughput Screening (HTS)

The air and moisture stability, combined with excellent solubility across diverse solvent classes, makes Xantphos Pd G3 a standard stock solution component for discovering novel cross-coupling routes without the variability of in situ ligand mixing .

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant